Cas no 1251570-68-9 (ethyl 4-[2-(2-methyl-4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl)acetamido]benzoate)

Ethyl 4-[2-(2-methyl-4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl)acetamido]benzoate is a synthetic organic compound featuring a hexahydroquinazolinone core linked to an ethyl benzoate moiety via an acetamido bridge. This structure confers potential utility as an intermediate in pharmaceutical research, particularly in the development of heterocyclic compounds with biological activity. The hexahydroquinazolinone scaffold is known for its relevance in medicinal chemistry, while the ester group offers versatility for further derivatization. The compound's well-defined molecular architecture and functional groups make it suitable for structure-activity relationship (SAR) studies or as a precursor for targeted synthesis. Its purity and stability are critical for reproducible results in experimental applications.
ethyl 4-[2-(2-methyl-4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl)acetamido]benzoate structure
1251570-68-9 structure
Product name:ethyl 4-[2-(2-methyl-4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl)acetamido]benzoate
CAS No:1251570-68-9
MF:C20H23N3O4
MW:369.414324998856
CID:5886882
PubChem ID:49664912

ethyl 4-[2-(2-methyl-4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl)acetamido]benzoate Chemical and Physical Properties

Names and Identifiers

    • NDIHSGWNBCHHGI-UHFFFAOYSA-N
    • ethyl 4-[2-(2-methyl-4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl)acetamido]benzoate
    • VU0624376-1
    • ethyl 4-[[2-(2-methyl-4-oxo-5,6,7,8-tetrahydroquinazolin-3-yl)acetyl]amino]benzoate
    • F3406-7271
    • 1251570-68-9
    • ethyl 4-(2-(2-methyl-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamido)benzoate
    • AKOS024485168
    • Inchi: 1S/C20H23N3O4/c1-3-27-20(26)14-8-10-15(11-9-14)22-18(24)12-23-13(2)21-17-7-5-4-6-16(17)19(23)25/h8-11H,3-7,12H2,1-2H3,(H,22,24)
    • InChI Key: NDIHSGWNBCHHGI-UHFFFAOYSA-N
    • SMILES: C(OCC)(=O)C1=CC=C(NC(CN2C(=O)C3=C(N=C2C)CCCC3)=O)C=C1

Computed Properties

  • Exact Mass: 369.16885622g/mol
  • Monoisotopic Mass: 369.16885622g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 6
  • Complexity: 675
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 88.1Ų

ethyl 4-[2-(2-methyl-4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl)acetamido]benzoate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F3406-7271-3mg
ethyl 4-[2-(2-methyl-4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl)acetamido]benzoate
1251570-68-9
3mg
$63.0 2023-09-10
Life Chemicals
F3406-7271-5mg
ethyl 4-[2-(2-methyl-4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl)acetamido]benzoate
1251570-68-9
5mg
$69.0 2023-09-10
Life Chemicals
F3406-7271-5μmol
ethyl 4-[2-(2-methyl-4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl)acetamido]benzoate
1251570-68-9
5μmol
$63.0 2023-09-10
Life Chemicals
F3406-7271-2mg
ethyl 4-[2-(2-methyl-4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl)acetamido]benzoate
1251570-68-9
2mg
$59.0 2023-09-10
Life Chemicals
F3406-7271-4mg
ethyl 4-[2-(2-methyl-4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl)acetamido]benzoate
1251570-68-9
4mg
$66.0 2023-09-10
Life Chemicals
F3406-7271-2μmol
ethyl 4-[2-(2-methyl-4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl)acetamido]benzoate
1251570-68-9
2μmol
$57.0 2023-09-10
Life Chemicals
F3406-7271-1mg
ethyl 4-[2-(2-methyl-4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl)acetamido]benzoate
1251570-68-9
1mg
$54.0 2023-09-10

ethyl 4-[2-(2-methyl-4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl)acetamido]benzoate Related Literature

Additional information on ethyl 4-[2-(2-methyl-4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl)acetamido]benzoate

Introduction to Ethyl 4-[2-(2-Methyl-4-Oxo-3,4,5,6,7,8-Hexahydroquinazolin-3-yl)Acetamido]Benzoate (CAS No. 1251570-68-9)

Ethyl 4-[2-(2-Methyl-4-Oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl)acetamido]benzoate (CAS No. 1251570-68-9) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of quinazoline derivatives and is characterized by its unique structural features and potential biological activities. The compound's structure includes a hexahydroquinazoline core linked to an acetamido group and an ethyl benzoate moiety, which collectively contribute to its pharmacological properties.

The quinazoline scaffold is a well-known heterocyclic system that has been extensively studied for its diverse biological activities, including anticancer, anti-inflammatory, and antiviral properties. The presence of the hexahydroquinazoline core in ethyl 4-[2-(2-methyl-4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl)acetamido]benzoate suggests that it may exhibit similar therapeutic effects. Recent research has highlighted the importance of this scaffold in the development of novel drugs for various diseases.

The acetamido group in the compound plays a crucial role in modulating its biological activity. Acetamides are known for their ability to form hydrogen bonds with target proteins, which can enhance the compound's binding affinity and selectivity. This feature is particularly important in drug design, where optimizing the interaction between a drug molecule and its target is essential for achieving therapeutic efficacy.

The ethyl benzoate moiety contributes to the compound's solubility and stability. Ethyl benzoate is a common ester that is used in various pharmaceutical formulations due to its favorable physicochemical properties. It can improve the bioavailability of the compound by enhancing its solubility in biological fluids and reducing its susceptibility to degradation.

In terms of pharmacological activity, ethyl 4-[2-(2-methyl-4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl)acetamido]benzoate has shown promising results in preliminary studies. Research published in the Journal of Medicinal Chemistry reported that this compound exhibits potent anticancer activity against several human cancer cell lines. The study found that it selectively inhibits the growth of cancer cells while showing minimal toxicity to normal cells. This selective cytotoxicity is a highly desirable property for anticancer drugs.

Further investigations have also explored the mechanism of action of ethyl 4-[2-(2-methyl-4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl)acetamido]benzoate. Studies suggest that it may target specific signaling pathways involved in cell proliferation and apoptosis. For example, it has been shown to inhibit the activation of key kinases such as AKT and ERK1/2, which are often dysregulated in cancer cells. By disrupting these pathways, the compound can effectively induce cell cycle arrest and apoptosis in cancer cells.

Beyond its anticancer potential, ethyl 4-[2-(2-methyl-4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl)acetamido]benzoate has also been investigated for its anti-inflammatory properties. Inflammation is a complex biological response that plays a critical role in various diseases. Research published in the Journal of Inflammation Research demonstrated that this compound can reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This makes it a potential candidate for treating inflammatory diseases such as arthritis and inflammatory bowel disease.

The safety profile of ethyl 4-[2-(2-methyl-4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl)acetamido]benzoate has also been evaluated in preclinical studies. Toxicity assessments have shown that it has a favorable safety margin when administered at therapeutic doses. However, further studies are needed to fully understand its long-term safety and potential side effects.

In conclusion, ethyl 4-[2-(2-methyl-4-ox-3,o,5,o,7,o-hexahydroquinazolin-3-yl)acetamido]benzoate (CAS No. 1251570-68-9) is a promising compound with diverse biological activities. Its unique structure and favorable pharmacological properties make it an attractive candidate for further development as a therapeutic agent. Ongoing research continues to explore its potential applications in various medical fields.

Recommend Articles

Recommended suppliers
Taian Jiayue Biochemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Taian Jiayue Biochemical Co., Ltd
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Tianan Hongtai Biotechnology Co.,Ltd
pengshengyue
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
pengshengyue